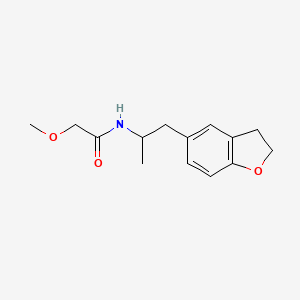

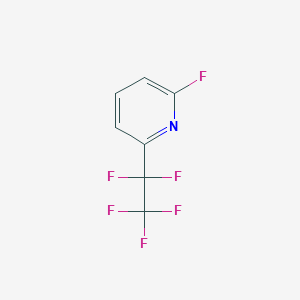

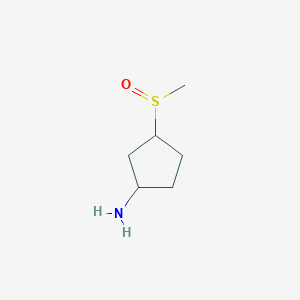

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .Molecular Structure Analysis

The molecular formula of “2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is C11H17N3O . The InChI Code is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Chemical Reactions Analysis

The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis

The boiling point of “2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is predicted to be 356.1±52.0 °C . The density is predicted to be 1.141±0.06 g/cm3 . The pKa is predicted to be 7.51±0.10 .Applications De Recherche Scientifique

Antimicrobial Activity

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine and its derivatives have been explored for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole moiety, which is structurally related to 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine, show strong antimicrobial activity. A study synthesized new derivatives containing piperidine or pyrrolidine rings and found these compounds exhibited potent antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Biological Evaluation

Another important application is in the synthesis of N-substituted derivatives for biological evaluation. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been reported, with these compounds exhibiting moderate to significant antimicrobial activity. This highlights the utility of these compounds in medicinal chemistry, particularly in the search for new antibacterial agents (Khalid et al., 2016).

Tuberculostatic Activity

Compounds derived from 1,3,4-oxadiazole, similar in structure to 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine, have been investigated for their tuberculostatic activity. A study synthesizing (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives found that these compounds possess tuberculostatic properties, offering potential avenues for tuberculosis treatment (Foks et al., 2004).

Anticancer Potential

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has explored their application as anticancer agents. The synthesized compounds were evaluated for their anticancer potential, showing promising results that suggest further investigation into their therapeutic applications in cancer treatment (Rehman et al., 2018).

Mécanisme D'action

The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer . It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Propriétés

IUPAC Name |

2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8/h8-9,12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJKGCCCACWOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=C(O2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)